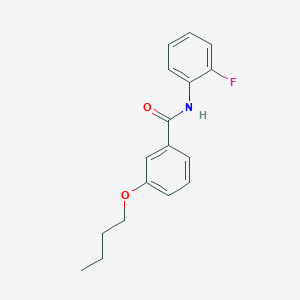
3-butoxy-N-(2-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-(2-fluorophenyl)benzamide, also known as BF-3, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising activity against various diseases.
Wirkmechanismus
The mechanism of action of 3-butoxy-N-(2-fluorophenyl)benzamide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
3-butoxy-N-(2-fluorophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. In addition, 3-butoxy-N-(2-fluorophenyl)benzamide has been found to inhibit the replication of the hepatitis C virus, indicating its antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity through recrystallization and chromatographic techniques. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, 3-butoxy-N-(2-fluorophenyl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the compound has not been tested in vivo, and its pharmacokinetic properties are not known.
Zukünftige Richtungen
There are several future directions for research on 3-butoxy-N-(2-fluorophenyl)benzamide. One potential direction is to investigate its anticancer activity in vivo using animal models. This would provide valuable information on its pharmacokinetic properties and potential toxicity. Another direction is to investigate its mechanism of action in more detail, including its molecular targets and downstream signaling pathways. This would provide insight into the development of more potent and selective HDAC inhibitors. Finally, the antiviral activity of 3-butoxy-N-(2-fluorophenyl)benzamide warrants further investigation, particularly in the context of the current COVID-19 pandemic.
Conclusion
3-butoxy-N-(2-fluorophenyl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. 3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments, including its relative simplicity and promising therapeutic potential. However, further studies are needed to elucidate its mechanism of action and pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoroaniline with butyric acid and thionyl chloride to obtain 2-fluoro-N-butyrylaniline. This intermediate is then reacted with 4-aminobenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain 3-butoxy-N-(2-fluorophenyl)benzamide. The purity of the compound can be improved through recrystallization and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that 3-butoxy-N-(2-fluorophenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus. 3-butoxy-N-(2-fluorophenyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-butoxy-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGVVPYZJRCWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

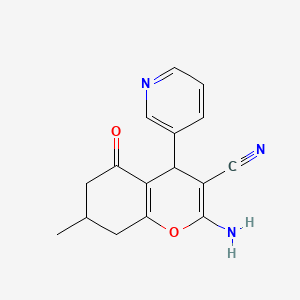
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)
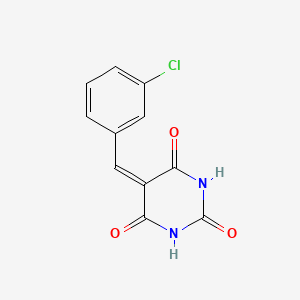
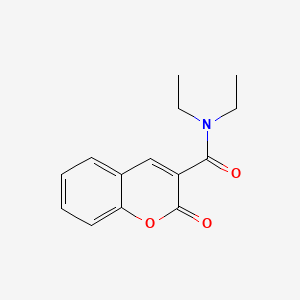

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
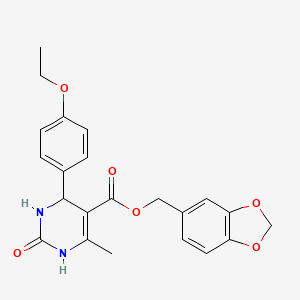
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)

![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)